9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one 9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594714
InChI: InChI=1S/C16H10O5/c17-8-5-10(18)15-12(6-8)21-13-7-20-11-4-2-1-3-9(11)14(13)16(15)19/h1-6,17-18H,7H2
SMILES: C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol

9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one

CAS No.:

Cat. No.: VC13594714

Molecular Formula: C16H10O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one -

Specification

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
IUPAC Name 9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one
Standard InChI InChI=1S/C16H10O5/c17-8-5-10(18)15-12(6-8)21-13-7-20-11-4-2-1-3-9(11)14(13)16(15)19/h1-6,17-18H,7H2
Standard InChI Key QHPXZAQAXIDZDY-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O
Canonical SMILES C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one features a fused tetracyclic system comprising two benzopyran (chromene) units and a central ketone group. The IUPAC name—9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one—reflects the positions of hydroxyl substituents at C-9 and C-11, a lactone-like ketone at C-12, and a partially saturated chromene ring (6H configuration). The planar structure enables π-π stacking interactions, while hydroxyl groups facilitate hydrogen bonding, critical for molecular recognition in biological systems.

Table 1: Molecular Properties of 9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one

PropertyValue
Molecular FormulaC₁₆H₁₀O₅
Molecular Weight282.25 g/mol
IUPAC Name9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one
Canonical SMILESC1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O
InChI KeyQHPXZAQAXIDZDY-UHFFFAOYSA-N
PubChem CID124927434

Spectroscopic Fingerprinting

Characterization relies on advanced spectroscopic techniques:

  • ¹H-NMR: Resonances at δ 6.2–6.8 ppm correspond to aromatic protons, while hydroxyl groups appear as broad singlets near δ 9.5–10.5 ppm.

  • ¹³C-NMR: Carbonyl (C=O) signals emerge at ~190 ppm, with aromatic carbons between 100–160 ppm.

  • HRMS: The molecular ion [M+H]⁺ at m/z 283.0608 confirms the molecular formula.

Synthetic Strategies

Precursor-Based Approaches

Synthesis often begins with substituted acetophenones. For example, 2′,6′-dihydroxyacetophenone undergoes sequential benzoylation and Baker-Venkataraman rearrangement to yield flavone intermediates, which are subsequently nitrated and reduced to introduce amino groups . While these methods are established for simpler chromenones, adapting them to 9,11-dihydroxy derivatives requires precise control over regioselectivity during hydroxylation.

Challenges in Functionalization

The presence of multiple hydroxyl groups complicates synthesis due to:

  • Oxidative Sensitivity: Vicinal diols (C-9 and C-11) are prone to oxidation under acidic conditions.

  • Steric Hindrance: Bulky substituents at C-3 and C-4 impede electrophilic aromatic substitution .

Biological Activities and Mechanisms

Antioxidant Capacity

Analogous dihydroxyxanthenones demonstrate mitochondrial antioxidant activity by scavenging superoxide radicals (O₂- ⁻). At 40 μM, 1,2-dihydroxy-9H-xanthen-9-one reduces rotenone-induced O₂- ⁻ production by 32%, comparable to ascorbic acid . This suggests 9,11-dihydroxychromenone may similarly mitigate oxidative stress via hydroxyl-mediated radical quenching.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, chromenone analogs suppress prostaglandin E2 (PGE2) and interleukin-6 (IL-6) by ≥50% at 25 μM, likely through COX-2 and NF-κB inhibition . The catechol moiety (ortho-dihydroxyphenyl) is critical for chelating redox-active metals and interrupting inflammatory cascades.

Computational Insights

ADMET Profiling

Pharmacokinetic simulations predict favorable properties for hydroxylated chromenones:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

  • Metabolism: Weak inhibition of CYP450 isoforms (e.g., CYP2C9, CYP2D6), reducing drug-drug interaction risks .

  • Toxicity: Ames test negativity and low hepatotoxicity (LD₅₀ > 1000 mg/kg) .

Molecular Dynamics

Docking studies with carbonmonoxy hemoglobin (PDB: 5E6E) reveal binding affinities (−8.9 kcal/mol) surpassing voxelotor, a sickle cell drug . Key interactions include hydrogen bonds with HisA58 and hydrophobic contacts with LeuA29, stabilizing the R-state conformation.

Applications and Future Directions

Therapeutic Development

The compound’s dual antioxidant and anti-inflammatory profile positions it as a candidate for:

  • Neurodegenerative Diseases: Mitigating mitochondrial ROS in Parkinson’s models.

  • Dermatology: Topical formulations for UV-induced skin aging.

Material Science

Conjugated π-systems enable applications in organic semiconductors, with estimated bandgaps of 2.8–3.1 eV via DFT calculations .

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